
(R)-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluoro and trifluoromethyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Fluorination: Introduction of the fluoro group at the 4-position of the benzene ring using electrophilic fluorination reagents.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 2-position using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Chiral Amine Formation: The final step involves the formation of the chiral amine through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of ®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the compound into various derivatives, such as secondary or tertiary amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various substituted amines, imines, and other derivatives depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The chiral nature of the compound also plays a crucial role in its biological activity, influencing its interaction with chiral environments in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine
- 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine (racemic mixture)
- 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol
Uniqueness
®-1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds
Eigenschaften
CAS-Nummer |
1228571-39-8 |
|---|---|
Molekularformel |
C9H9F4N |
Molekulargewicht |
207.17 g/mol |
IUPAC-Name |
(1R)-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
AJLHHPIUEHCVMQ-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=C1)F)C(F)(F)F)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)F)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




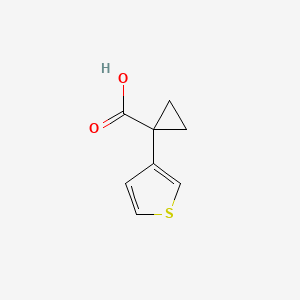
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)
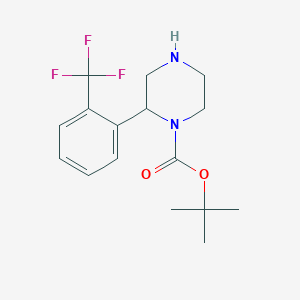
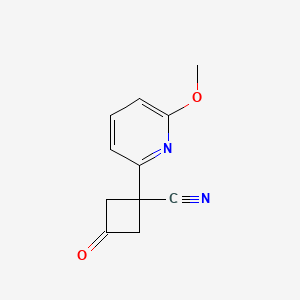
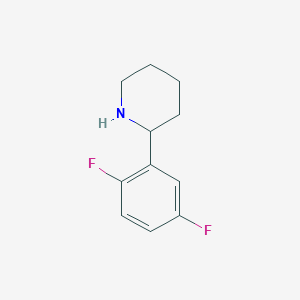


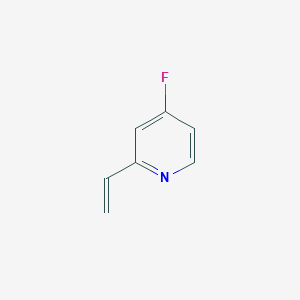
![{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13594616.png)



